

An In-depth Technical Guide to Isoquinoline-6-carbonitrile: Chemical Properties and Structure

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Compound of Interest

Compound Name: *Isoquinoline-6-carbonitrile*

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Introduction

Isoquinoline-6-carbonitrile, a heterocyclic aromatic compound, is a molecule of significant interest in medicinal chemistry and materials science. The isoquinoline scaffold is a core structural motif in numerous natural alkaloids and synthetic compounds with a wide range of pharmacological activities. The introduction of a carbonitrile group at the 6-position offers a versatile handle for further chemical modifications, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for **Isoquinoline-6-carbonitrile**.

Chemical Structure and Identifiers

The structure of **Isoquinoline-6-carbonitrile** consists of a fused benzene and pyridine ring system, with a nitrile (-C≡N) group attached to the carbon at the 6-position of the isoquinoline core.

Key Identifiers:[1]

- IUPAC Name: **isoquinoline-6-carbonitrile**
- Synonyms: 6-Cyanoisoquinoline

- CAS Number: 106778-42-1
- Molecular Formula: C₁₀H₆N₂
- InChI: 1S/C10H6N2/c11-6-8-1-2-10-7-12-4-3-9(10)5-8/h1-5,7H
- InChIKey: DCSWGUBEMVRKQO-UHFFFAOYSA-N
- SMILES: C1=CC2=C(C=CN=C2)C=C1C#N

Physicochemical Properties

Quantitative experimental data for the physical properties of **Isoquinoline-6-carbonitrile**, such as melting point, boiling point, and solubility, are not readily available in peer-reviewed literature or commercial databases. However, computed properties and data for isomeric compounds can provide useful estimations. A document addressing the solubility of the related compound 6-Bromoisoquinoline-1-carbonitrile notes that specific quantitative solubility data is often not publicly available, necessitating in-house determination.[2]

Property	Isoquinoline-6-carbonitrile (Computed/Unavailable)	Isoquinoline-1-carbonitrile (Experimental)	Isoquinoline-4-carbonitrile (Experimental)	3-Isoquinolinecarbonylitrile (Experimental)
Molecular Weight	154.17 g/mol [1]	154.17 g/mol [3]	154.17 g/mol	154.171 g/mol [4]
Melting Point	Data not available	90-92 °C[5]	104 °C[6]	127.5-128 °C[4]
Boiling Point	Data not available	348.9 ± 15.0 °C (Predicted)[5]	329 °C at 760 mmHg[6]	Not available[4]
Solubility	Data not available	Insoluble in water[5]	Data not available	Data not available
Topological Polar Surface Area	36.7 Å ² (Computed)[1]	36.7 Å ² (Computed)[3]	Data not available	36.7 Å ² (Computed)[7]

Spectroscopic Data

While specific spectra for **Isoquinoline-6-carbonitrile** are not widely published, the expected spectral characteristics can be inferred from the analysis of the isoquinoline core and the nitrile functional group.

- ^1H NMR: Aromatic protons on the isoquinoline ring are expected to appear in the range of 7.0-9.0 ppm.
- ^{13}C NMR: The spectrum would show signals for the ten carbon atoms of the isoquinoline ring system and the carbon of the nitrile group (typically around 110-120 ppm).
- FT-IR: A characteristic sharp peak for the nitrile ($\text{C}\equiv\text{N}$) stretching vibration is expected around 2220-2240 cm^{-1} .
- Mass Spectrometry: The molecular ion peak $[\text{M}]^+$ would be observed at m/z 154.

Experimental Protocols

A direct and detailed experimental protocol for the synthesis of **Isoquinoline-6-carbonitrile** is not explicitly available in the reviewed literature. However, a common and plausible synthetic route involves the cyanation of a 6-substituted isoquinoline, such as 6-bromoisoquinoline. Several methods for the cyanation of aryl halides are well-established.

Representative Protocol: Palladium-Catalyzed Cyanation of 6-Bromoisoquinoline (Microwave-Assisted)

This protocol is adapted from a general method for the rapid palladium-catalyzed cyanation of aryl bromides using microwave irradiation.[\[8\]](#)

Materials:

- 6-Bromoisoquinoline
- Potassium ferrocyanide trihydrate ($\text{K}_4[\text{Fe}(\text{CN})_6]\cdot 3\text{H}_2\text{O}$)
- Potassium carbonate (K_2CO_3)
- Palladium catalyst (e.g., a palladacycle complex)

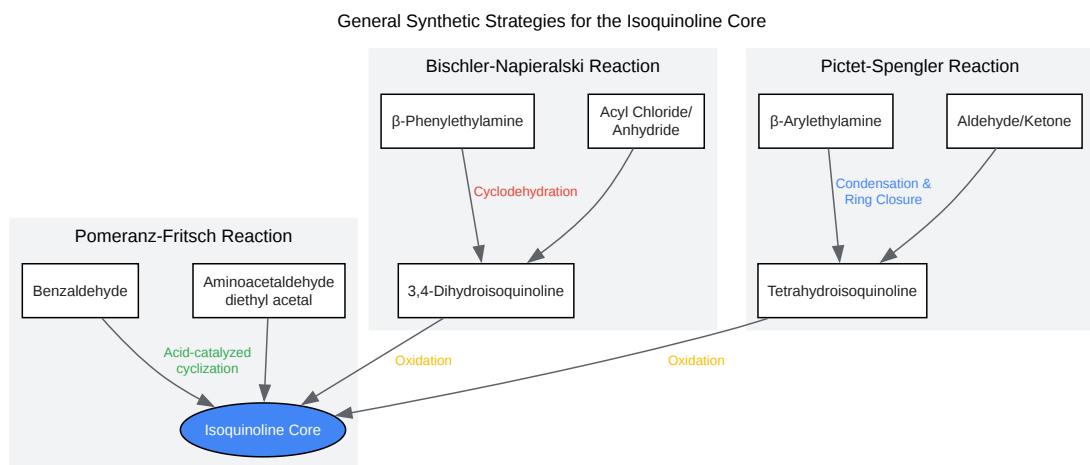
- N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Water

Procedure:

- In a microwave reaction vessel, combine 6-bromoisoquinoline (1.0 equiv), potassium ferrocyanide trihydrate (0.22 equiv), potassium carbonate (1.0 equiv), and a palladium catalyst (0.5 mol%).
- Add N,N-dimethylformamide (DMF) as the solvent.
- Seal the vessel and subject it to microwave irradiation at 130 °C for 20 minutes.
- After cooling, dilute the reaction mixture with water.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford **Isoquinoline-6-carbonitrile**.

Synthetic Pathways to the Isoquinoline Core

The synthesis of the isoquinoline scaffold is a fundamental aspect of obtaining derivatives like **Isoquinoline-6-carbonitrile**. Several named reactions are classically employed for this purpose.

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Caption: Key named reactions for the synthesis of the isoquinoline ring system.

Biological and Medicinal Context

While specific signaling pathways involving **Isoquinoline-6-carbonitrile** have not been detailed in the available literature, the broader class of isoquinoline alkaloids exhibits a wide range of biological activities.^[9] These activities often stem from their ability to interact with various enzymes and receptors within cellular signaling cascades. For instance, many isoquinoline derivatives are known to act as kinase inhibitors, which are crucial regulators of cell signaling.^[9] The functionalization at the 6-position, as in **Isoquinoline-6-carbonitrile**, provides a key site for derivatization to modulate pharmacological profiles and develop novel therapeutic agents.^[10]

Conclusion

Isoquinoline-6-carbonitrile is a valuable heterocyclic compound with significant potential in synthetic and medicinal chemistry. While a comprehensive set of experimental physicochemical data is not currently in the public domain, its chemical structure and reactivity are well-defined. The synthesis can be approached through established methods for the cyanation of aryl halides, and the core isoquinoline scaffold is accessible via several classic named reactions. Further research into the specific biological activities of **Isoquinoline-6-carbonitrile** and its derivatives is warranted to fully explore its potential in drug discovery and development.

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